Disperse orange 31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

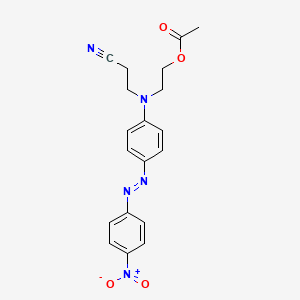

2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4/c1-15(25)28-14-13-23(12-2-11-20)18-7-3-16(4-8-18)21-22-17-5-9-19(10-6-17)24(26)27/h3-10H,2,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRDACXDRLGLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0071465 | |

| Record name | C.I. Disperse Orange 31 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68391-42-4, 6657-36-9, 61968-38-5 | |

| Record name | 3-[[2-(Acetyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68391-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, 4-(4-nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006657369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 31 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[2-(acetyloxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-NITROPHENYLAZO)-N-(2-CYANOETHYL)-N-(2-ACETOXYETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9AB993875 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Disperse Orange 31 (CAS Number 61968-38-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Disperse Orange 31, a synthetic monoazo dye identified by the CAS number 61968-38-5. This document collates available physicochemical, toxicological, and ecotoxicological data, outlines experimental protocols for its analysis and application, and explores its environmental fate. Due to the limited availability of data for this specific dye, information from closely related disperse dyes is included where relevant, with appropriate notation.

Physicochemical Properties

This compound is an organic compound characterized by a single azo bond (-N=N-) which acts as the chromophore responsible for its color. It is primarily used in the textile industry for dyeing synthetic fibers such as polyester.[1][2][3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 61968-38-5 | [1][4] |

| Molecular Formula | C₁₉H₁₉N₅O₄ | [1][4] |

| Molecular Weight | 381.39 g/mol | [1][4] |

| Appearance | Orange to red-orange powder/grain | [1][2] |

| Melting Point | >150 °C (Crystalline material with a high melting point) | General for disperse dyes |

| Boiling Point | 599.6 °C at 760 mmHg | [5] |

| Flash Point | 316.4 °C | [5] |

| Solubility | Insoluble in water.[1] Soluble in some organic solvents (qualitative). | [1] |

| Vapor Pressure | 2.45E-14 mmHg at 25°C | [5] |

| Density | 1.24 g/cm³ | [5] |

| Refractive Index | 1.598 | [5] |

Spectral Data: Specific spectral data (UV-Vis, IR, NMR) for this compound (CAS 61968-38-5) is not readily available in the public domain.

Toxicological Profile

The toxicological data for this compound is limited. However, disperse dyes as a class are known for their potential to cause skin sensitization and allergic contact dermatitis.[6][7]

Table 2: Summary of Toxicological Data

| Endpoint | Result | Species/Test System | Source(s) |

| Acute Oral Toxicity (LD50) | Data not available | - | |

| Skin Sensitization | Potential sensitizer | General for disperse dyes | [6][8] |

| Carcinogenicity | Data not available | - | |

| Mutagenicity | Data not available | - |

It is important to note that some azo dyes can be reductively cleaved to form aromatic amines, some of which are known or suspected carcinogens.[6] However, specific studies on the cleavage products of this compound are not currently available.

Ecotoxicological Information

Detailed ecotoxicological studies on this compound are scarce. As a poorly water-soluble substance, its bioavailability in aquatic environments may be low. However, disperse dyes can be released into wastewater from dyeing processes and may pose a risk to aquatic organisms.[9]

Table 3: Ecotoxicological Data

| Endpoint | Result | Species | Source(s) |

| Acute Toxicity to Fish (LC50) | Data not available | - | |

| Acute Toxicity to Daphnia (EC50) | Data not available | - | |

| Toxicity to Algae (EC50) | Data not available | - |

Metabolism and Degradation

Information on the specific metabolic and degradation pathways of this compound is limited. A study on a related compound, Disperse Orange 3 (CAS 730-40-5), demonstrated its biomineralization by an alkaliphilic Pseudomonas species. The study identified metabolites such as p-nitroaniline, p-phenylenediamine, acetanilide, and catechol, suggesting a degradation pathway involving azo bond reduction and further breakdown of the aromatic rings. However, it is crucial to confirm the identity of the dye used in that study before extrapolating the results to this compound.

Caption: Proposed biodegradation pathway of a disperse azo dye.

Experimental Protocols

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general method for the analysis of disperse dyes in textiles, based on DIN 54231, can be adapted for this compound.[10]

Workflow for HPLC Analysis of Disperse Dyes in Textiles

Caption: General workflow for HPLC analysis of disperse dyes.

Detailed Methodology:

-

Sample Preparation: A known weight of the textile sample is extracted with a suitable solvent (e.g., methanol or chlorobenzene) using an ultrasonic bath at an elevated temperature (e.g., 50-60°C) for a defined period (e.g., 30-60 minutes).

-

Filtration: The extract is filtered to remove any suspended textile fibers.

-

Concentration and Reconstitution: The solvent is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a known volume of the initial mobile phase.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Flow Rate: Typically around 0.5-1.0 mL/min.

-

Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the maximum wavelength of this compound. Mass spectrometry (MS) can be used for confirmation.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area with a calibration curve prepared from standard solutions of known concentrations.

Application in Polyester Dyeing

Disperse dyes are applied to polyester fibers from an aqueous dispersion at high temperatures.[11][12]

Workflow for High-Temperature Polyester Dyeing

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. This compound | 61968-38-5 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 61968-38-5 [chemnet.com]

- 6. afirm-group.com [afirm-group.com]

- 7. chemos.de [chemos.de]

- 8. Disperse Orange 3 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. US20090119853A1 - Process for dyeing polyester - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis Pathway of Disperse Orange 31

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 31 is a monoazo disperse dye characterized by its vibrant orange-red hue.[1] As a member of the disperse dye class, it is primarily utilized in the dyeing and printing of hydrophobic synthetic fibers, most notably polyester and its blends.[1] The synthesis of this compound is a well-established process in industrial chemistry, involving a classic two-step diazotization and azo coupling reaction. This technical guide provides a comprehensive overview of its synthesis pathway, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformations.

Core Synthesis Pathway

The manufacturing process for this compound is centered around two key chemical reactions:

-

Diazotization of 4-Nitrobenzenamine: The synthesis commences with the conversion of 4-nitrobenzenamine (also known as p-nitroaniline) into a diazonium salt. This is achieved by treating the aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C).

-

Azo Coupling: The resulting highly reactive 4-nitrobenzenediazonium salt is then immediately coupled with the coupling component, 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate.[1] This electrophilic aromatic substitution reaction forms the stable azo bond (-N=N-), which is the chromophore responsible for the dye's color.

The overall synthesis can be represented by the following reaction scheme:

References

An In-depth Technical Guide to Disperse Orange 31 (C19H19N5O4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 31 is a monoazo disperse dye with the chemical formula C19H19N5O4.[1] It is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester and its blends, yielding a red-orange to yellow-red shade.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and toxicological profile of this compound, based on available scientific literature and patent information. Due to the limited availability of specific experimental data for this compound, this guide also incorporates general principles and methodologies applicable to disperse azo dyes.

Chemical and Physical Properties

This compound is characterized as a red-orange, dry powder that is insoluble in water.[1] Its non-ionic nature and low water solubility are characteristic of disperse dyes, necessitating their application from a fine aqueous dispersion.[2][3] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C19H19N5O4 | [1] |

| Molecular Weight | 381.39 g/mol | [1] |

| CAS Number | 61968-38-5 | [1] |

| Appearance | Red-orange to yellow-red powder | [1] |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in various organic solvents such as alcohols, hydrocarbons, esters, and ketones. | [4][5] |

Synthesis and Manufacturing

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1]

Synthesis Pathway

The general synthetic route for this compound is as follows:

-

Diazotization: 4-Nitrobenzenamine (p-nitroaniline) is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric or sulfuric acid, at a low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate, to form the final this compound molecule.[1]

Caption: General synthesis pathway for this compound.

Representative Experimental Protocol for Synthesis

While a specific, detailed protocol for this compound is not publicly available, a representative procedure can be outlined based on general methods for azo dye synthesis.

Step 1: Diazotization of 4-Nitrobenzenamine

-

In a flask equipped with a stirrer and thermometer, suspend 4-nitrobenzenamine in an aqueous solution of a strong acid (e.g., hydrochloric acid).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The completion of the reaction can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.

Step 2: Azo Coupling Reaction

-

In a separate vessel, dissolve the coupling component, 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate, in a suitable solvent or aqueous acidic solution.

-

Cool the solution of the coupling component to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring.

-

Maintain the temperature at 0-5 °C and adjust the pH as necessary (typically weakly acidic for coupling with aromatic amines) to facilitate the coupling reaction.

-

Allow the reaction to proceed for several hours until the coupling is complete, which is often indicated by the cessation of color change.

-

The resulting solid this compound is then isolated by filtration, washed with water to remove salts and unreacted starting materials, and dried.

Purification

Commercial disperse dyes often contain impurities. For research purposes, purification may be necessary. Chromatographic techniques such as column chromatography or flash chromatography using silica gel and a suitable organic eluent (e.g., toluene, ethyl acetate, or hexane) can be employed for the purification of disperse dyes.

Analytical Characterization

A variety of analytical techniques can be used to characterize this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is a common method for the analysis of disperse dyes. A typical method would involve a reverse-phase C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

Representative HPLC-UV Experimental Protocol:

-

Instrument: HPLC system with UV-Vis or DAD detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate).

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A time-programmed gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Monitoring at the wavelength of maximum absorbance (λmax) of this compound.

Caption: A typical workflow for the HPLC analysis of this compound.

Spectroscopic Methods

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| UV-Visible Spectroscopy | An absorption maximum (λmax) in the visible region, characteristic of the orange color. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characteristic peaks for functional groups such as N-H stretching, C≡N stretching (from the cyanoethyl group), C=O stretching (from the acetate group), N=N stretching (azo group), and aromatic C-H and C=C stretching. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Signals corresponding to aromatic protons, protons of the ethyl and cyanoethyl groups. ¹³C NMR: Signals for aromatic carbons, carbons of the ethyl and cyanoethyl groups, the carbonyl carbon of the acetate group, and the nitrile carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (381.39 g/mol ). |

Toxicological Profile

Specific toxicological data for this compound is limited in publicly available literature. Therefore, the toxicological assessment is largely based on data for other disperse azo dyes and their constituent chemical classes.

Acute Toxicity

The acute oral toxicity of this compound has not been specifically reported. However, many disperse dyes exhibit low acute toxicity.

Skin Sensitization

Disperse dyes are known to be potential skin sensitizers, and some can cause allergic contact dermatitis.[6] It is important to note that much of the research on skin sensitization of orange disperse dyes has focused on Disperse Orange 3, a different chemical compound known to be a frequent allergen.[7][8][9] The sensitization potential of this compound is not well-documented.

Genotoxicity and Carcinogenicity

Azo dyes can be metabolized, particularly under anaerobic conditions, to aromatic amines, some of which are known to be mutagenic and carcinogenic.[10] The potential for this compound to be reduced to 4-nitrobenzenamine and another aromatic amine raises toxicological concerns. 4-Nitroaniline itself has shown genotoxic potential in vitro and is classified as a Category 3B carcinogen by the German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area.[11] Studies on components of other disperse dyes, such as 2-cyano-4-nitroaniline, have shown potent mutagenicity in the Ames test.[12] However, no specific genotoxicity or carcinogenicity studies on this compound have been found.

Cytotoxicity

In vitro studies on other azo dyes have demonstrated cytotoxic effects on various cell lines.[13][14] For example, Disperse Orange 1 has been shown to induce DNA damage and cytotoxic effects in human hepatoma (HepG2) cells.[15] The cytotoxicity of this compound has not been specifically investigated.

Applications in Research and Drug Development

While the primary application of this compound is in the textile industry, its chemical structure may be of interest to researchers in other fields.

-

Drug Delivery: The hydrophobic nature of disperse dyes could be explored in the context of drug delivery systems for hydrophobic drugs.

-

Molecular Probes: As a colored compound, its chromophoric properties could potentially be modified for use as a molecular probe, although no such applications have been reported.

-

Toxicology Research: this compound can serve as a representative azo dye for studies on the metabolism, toxicity, and environmental fate of this class of compounds.

Experimental Protocols for Application

High-Temperature Exhaust Dyeing of Polyester

This is the most common method for applying disperse dyes to polyester.

-

Preparation of the Dyebath: A dyebath is prepared containing the dispersed dye, a dispersing agent, a pH buffer (typically to maintain a pH of 4.5-5.5 with acetic acid), and other auxiliaries as needed.

-

Dyeing Process: The polyester fabric is introduced into the dyebath at a starting temperature of around 60-70 °C. The temperature is then raised to 130 °C at a controlled rate (e.g., 1-2 °C/min).

-

Dyeing at High Temperature: The dyeing is continued at 130 °C for 30-60 minutes to allow for the diffusion of the dye into the polyester fibers.

-

Cooling and Rinsing: The dyebath is cooled down, and the fabric is rinsed thoroughly with water.

-

Reduction Clearing: A post-treatment, known as reduction clearing, is often performed to remove any unfixed dye from the fiber surface. This is typically done with an alkaline solution of a reducing agent like sodium hydrosulfite.

-

Final Washing and Drying: The fabric is washed again and then dried.

Caption: Workflow for high-temperature exhaust dyeing of polyester with this compound.

Conclusion

This compound is a commercially important azo dye for synthetic fibers. This technical guide has summarized the available information on its properties, synthesis, analysis, and potential toxicity. It is evident that while the general chemistry and application of this dye are understood, there is a significant lack of specific, publicly available data, particularly in the areas of detailed experimental protocols, comprehensive spectroscopic characterization, and in-depth toxicological evaluation. Further research is warranted to fill these knowledge gaps, which would be of benefit to researchers, scientists, and professionals in drug development and environmental safety who may encounter this or structurally related compounds.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. What are disperse dyes and what solvents are used for disperse dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 3. What Are The Differences Between Disperse Dyes, Solvent Dyes And Vat Dyes? - News [colorfuldyes.com]

- 4. WO2006069929A2 - Dyes that are soluble in organic solvents - Google Patents [patents.google.com]

- 5. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]

- 6. KR20130137760A - Orange disperse dye composition having excellent moisture resistance - Google Patents [patents.google.com]

- 7. Exclusion of Disperse Orange 3 is possible from the textile dye mix present in the Swedish baseline patch test series. A study by the Swedish Contact Dermatitis Research Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ball lightning - Wikipedia [en.wikipedia.org]

- 9. CN102516815A - Disperse orange dye mixture - Google Patents [patents.google.com]

- 10. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zora.uzh.ch [zora.uzh.ch]

- 12. Potent mutagenicity in the Ames test of 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline, components of disperse dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analytical study and cytotoxicity test of azo dye in vitro | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]

- 15. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Disperse Orange 31 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Orange 31 in various organic solvents. Due to the limited availability of precise quantitative data in published literature, this document focuses on providing a robust experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The information presented herein is intended to support research and development activities where the dissolution of this dye is a critical parameter.

Introduction to this compound

This compound is a monoazo dye belonging to the disperse class of colorants. These dyes are characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. The molecular structure of this compound (C₁₉H₁₉N₅O₄) contributes to its hydrophobic nature, making its solubility in organic solvents a key factor in its application in various industrial and research settings, including ink formulations, polymer coloration, and potentially as a model compound in drug delivery systems.

Solubility Data

| Organic Solvent | Chemical Formula | Polarity Index | Expected Solubility of this compound |

| Acetone | C₃H₆O | 5.1 | Soluble |

| Ethanol | C₂H₅OH | 4.3 | Soluble |

| Toluene | C₇H₈ | 2.4 | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Slightly Soluble |

| Methanol | CH₃OH | 5.1 | Slightly Soluble |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Likely Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Likely Soluble |

| Chloroform | CHCl₃ | 4.1 | Likely Soluble |

Note: The expected solubility is based on data for the closely related Disperse Orange 3 (C.I. 11005) and should be experimentally verified for this compound.[1][2][3]

Experimental Protocol for Solubility Determination

The following detailed methodology describes the determination of the solubility of this compound in organic solvents using the equilibrium saturation method coupled with UV-Visible spectrophotometry.

Principle

This method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. A calibration curve is generated using a series of standard solutions of this compound of known concentrations. The solubility is then determined by measuring the absorbance of a saturated solution and calculating the concentration from the calibration curve.

Materials and Equipment

-

This compound (high purity)

-

Analytical grade organic solvents (e.g., acetone, ethanol, DMSO, etc.)

-

UV-Visible Spectrophotometer

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Cuvettes (quartz or glass, appropriate for the solvent)

Experimental Procedure

Step 1: Determination of Maximum Absorbance Wavelength (λmax)

-

Prepare a dilute stock solution of this compound in the chosen organic solvent.

-

Scan the UV-Visible spectrum of the solution over a wavelength range of approximately 350-600 nm to identify the wavelength of maximum absorbance (λmax).

-

For azo dyes like Disperse Orange 3, the λmax in ethanol is approximately 443 nm and in dimethyl sulfoxide is around 474 nm.[4] The λmax for this compound is expected to be in a similar range.

Step 2: Preparation of Standard Solutions and Calibration Curve

-

Accurately weigh a precise amount of this compound and dissolve it in the selected organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

-

Perform serial dilutions of the stock solution to create a series of at least five standard solutions with decreasing concentrations.

-

Set the spectrophotometer to the predetermined λmax.

-

Measure the absorbance of each standard solution, using the pure organic solvent as a blank.

-

Plot a graph of absorbance versus concentration for the standard solutions to generate a calibration curve.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Step 3: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial.

-

Equilibrate the mixture in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature to allow the excess solid to settle.

Step 4: Measurement and Calculation

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to an extent that the absorbance falls within the linear range of the calibration curve. Record the dilution factor.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Visualization of Experimental Workflow

// Node Definitions start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_stock [label="Prepare Stock Solution\n(Known Concentration)", fillcolor="#FBBC05", fontcolor="#202124"]; det_lambda_max [label="Determine λmax\n(UV-Vis Scan)", fillcolor="#FBBC05", fontcolor="#202124"]; prep_standards [label="Prepare Standard Solutions\n(Serial Dilution)", fillcolor="#FBBC05", fontcolor="#202124"]; measure_standards [label="Measure Absorbance\nof Standards at λmax", fillcolor="#34A853", fontcolor="#FFFFFF"]; gen_cal_curve [label="Generate Calibration Curve\n(Absorbance vs. Concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_sat_sol [label="Prepare Saturated Solution\n(Excess Dye + Solvent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; equilibrate [label="Equilibrate at\nConstant Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; filter_sol [label="Filter Supernatant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dilute_sat_sol [label="Dilute Saturated Solution\n(Known Dilution Factor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure_sat_sol [label="Measure Absorbance\nof Diluted Saturated Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc_solubility [label="Calculate Solubility\n(Using Calibration Curve & Dilution Factor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep_stock; prep_stock -> det_lambda_max; prep_stock -> prep_standards; det_lambda_max -> measure_standards; prep_standards -> measure_standards; measure_standards -> gen_cal_curve; start -> prep_sat_sol; prep_sat_sol -> equilibrate; equilibrate -> filter_sol; filter_sol -> dilute_sat_sol; dilute_sat_sol -> measure_sat_sol; gen_cal_curve -> calc_solubility [style=dashed]; measure_sat_sol -> calc_solubility; calc_solubility -> end; }

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Disperse Orange 31

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 31, also known by its Colour Index name C.I. 111135, is a monoazo dye characterized by its vibrant red-orange hue.[1] Its molecular structure consists of a 4-nitrobenzenamine diazo component coupled with 2-((2-Cyanoethyl)(phenyl)amino)ethyl acetate.[2] This non-ionic dye is sparingly soluble in water but finds extensive application in the textile industry for dyeing hydrophobic fibers, particularly polyester and its blends.[1][2] The photophysical and photochemical properties of this compound are of significant interest due to their influence on the dye's color, fastness, and potential for degradation, which has implications for both its application and environmental fate.

This technical guide provides a comprehensive overview of the available data on the photophysical and photochemical properties of this compound. Due to a scarcity of specific quantitative data for this particular dye in the public domain, information from closely related azo dyes, particularly Disperse Orange 3, is utilized for illustrative purposes where noted. This guide also includes detailed experimental protocols for the characterization of such dyes and visual representations of key processes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CI Name | This compound | [1] |

| CI Number | 111135 | [1] |

| CAS Number | 61968-38-5 | [2][3] |

| Molecular Formula | C₁₉H₁₉N₅O₄ | [2] |

| Molecular Weight | 381.39 g/mol | [2] |

| Appearance | Orange grain/powder | [3] |

| Solubility | Insoluble in water | [1] |

Photophysical Properties

The photophysical properties of a dye govern its interaction with light, including absorption and emission characteristics. These properties are crucial for understanding its color and potential applications in areas such as fluorescence imaging and sensing.

Absorption and Emission Spectra

As a typical azo dye, this compound exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is responsible for its orange color. This absorption is attributed to the π → π* electronic transition within the conjugated system of the azo chromophore. The position and intensity of this absorption maximum (λmax) can be influenced by the solvent environment, a phenomenon known as solvatochromism.[4]

While specific spectral data for this compound is limited, data for the structurally similar Disperse Orange 3 can provide valuable insights. It is important to note that the following data is for Disperse Orange 3 and should be considered as an approximation for this compound.

| Parameter | Value (for Disperse Orange 3) | Solvent | Reference(s) |

| Absorption Maximum (λmax) | ~415 - 443 nm | Ethanol | |

| Molar Absorptivity (ε) | Not available | - | |

| Emission Maximum (λem) | Not available | - | |

| Fluorescence Quantum Yield (Φf) | Not available | - | |

| Excited State Lifetime (τ) | Not available | - |

It is crucial to experimentally determine these parameters for this compound for accurate characterization.

Solvatochromism

The absorption and emission spectra of this compound are expected to exhibit solvatochromism, meaning the peak positions will shift depending on the polarity of the solvent.[4] In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum. A systematic study of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

Experimental Protocols

The following are detailed, generalized protocols for the determination of the key photophysical properties of disperse dyes like this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum and determining the absorption maximum (λmax) and molar absorptivity (ε).

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, acetone, dimethylformamide)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with concentrations in the micromolar range.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for solvent absorption.

-

Sample Measurement: Record the absorption spectra of the diluted dye solutions from the UV to the near-IR region (e.g., 200-800 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar absorptivity (ε).

-

Experimental workflow for UV-Vis absorption spectroscopy.

Fluorescence Spectroscopy

This protocol describes the measurement of the emission spectrum to determine the emission maximum (λem).

Materials:

-

Dilute solution of this compound (absorbance at excitation wavelength < 0.1)

-

Fluorescence-grade quartz cuvettes

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the intended excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to the absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., if λex = 450 nm, scan from 470 nm to 800 nm).

-

Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem).

References

Thermal Degradation Profile of Disperse Orange 31: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Orange 31

This compound is a monoazo dye used in the textile industry for dyeing synthetic fibers such as polyester. Its application in high-temperature dyeing processes, like the thermosol method which operates at 180-220 °C, suggests a significant degree of thermal stability. Understanding the precise thermal degradation profile is crucial for optimizing dyeing processes, ensuring product quality, and assessing the environmental and safety aspects of its use and decomposition.

Summary of Thermal Properties from Existing Literature

Direct thermal analysis data for pure this compound is scarce. However, several studies have investigated its thermal behavior when incorporated into various polymer matrices, often in the presence of β-cyclodextrin.

Table 1: Summary of Thermal Properties of this compound in Polymer Composites

| Polymer Matrix | Analytical Method | Key Findings |

| Polyurethane | TGA, DMA | The addition of this compound, particularly when complexed with β-cyclodextrin, increased the thermal stability of the polyurethane film. This is attributed to hydrogen bonding between the components.[1][2] |

| Polyurethane | TGA | Dope-dyed polyurethane films with this compound and β-cyclodextrin exhibited good dye fastness and enhanced mechanical and thermal properties.[1][2] |

Safety Data Sheets (SDS) for commercial products containing this compound indicate that specific thermal data such as melting point, boiling point, and auto-ignition temperature have not been determined.[3][4] The combustion products are noted to potentially include carbides, nitrides, and sulfides.[4]

Experimental Protocols for Thermal Analysis

To determine the thermal degradation profile of this compound, a systematic approach using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is required. The following are detailed, generalized methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides data on decomposition temperatures, mass loss, and the presence of residual matter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of pure this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup:

-

The TGA instrument is calibrated for temperature and mass.

-

The sample is placed in the instrument's furnace.

-

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition without oxidation, and also under an oxidative atmosphere (e.g., air or oxygen) to assess thermo-oxidative stability. A typical flow rate is 20-50 mL/min.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which specific mass loss percentages occur.

-

The derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature) is used to identify the peak decomposition temperatures (Tpeak), which correspond to the points of maximum degradation rate.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of pure this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC instrument is calibrated for temperature and enthalpy.

-

The sample and reference pans are placed in the instrument's cell.

-

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used with a flow rate of 20-50 mL/min.

-

Temperature Program: A common program involves heating the sample from ambient temperature to a temperature above its expected melting point, holding it to erase thermal history, cooling it at a controlled rate, and then reheating. A typical heating/cooling rate is 10 °C/min.

-

-

Data Analysis:

-

The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).

-

The melting point (Tm) is determined from the peak of the melting endotherm. The enthalpy of fusion (ΔHf) can be calculated from the area of the peak.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the workflow for thermal analysis and a conceptual representation of thermal degradation.

References

An In-Depth Technical Guide to the Toxicological Data and Safety Profile of Disperse Orange 31

Disclaimer: Direct and comprehensive toxicological data for Disperse Orange 31 (CAS No. 61968-38-5) is limited in publicly available scientific literature and regulatory databases. Much of the available information pertains to the broader class of disperse dyes or to other specific dyes such as Disperse Orange 3, with which this compound has been historically misidentified in some commercial products. This guide summarizes the available information on this compound and presents data from closely related disperse dyes to provide a contextual understanding of its potential toxicological profile. The presented data for related compounds should be interpreted with caution as they may not be fully representative of this compound.

Introduction to this compound

This compound is a monoazo dye used in the textile industry for dyeing synthetic fibers like polyester.[1][2] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are the largest class of synthetic dyes used in commercial applications. The safety of azo dyes is a subject of scrutiny due to the potential for the reductive cleavage of the azo bond to form aromatic amines, some of which are known to be hazardous to human health.

Chemical Identification:

| Identifier | Value |

| Chemical Name | 3-((2-(Acetyloxy)ethyl)(4-((4-nitrophenyl)azo)phenyl)amino)propiononitrile[3] |

| C.I. Name | This compound[1][2] |

| CAS Number | 61968-38-5[1][2][3] |

| Molecular Formula | C₁₉H₁₉N₅O₄[1][3] |

| Molecular Weight | 381.39 g/mol [1] |

Toxicological Data Summary

Acute Toxicity

| Substance | Test Species | Route | Endpoint | Value | Reference |

| Disperse Orange 3 | Rat | Oral | LD50 | >2000 mg/kg bw | [4] |

| Basic Orange 31 | Rat | Oral | LD50 | >2000 mg/kg bw |

Irritation and Sensitization

| Substance | Test Species | Endpoint | Result | Reference |

| Disperse Orange 3 | Not specified | Skin Irritation | Irritating | [4][5] |

| Disperse Orange 3 | Not specified | Eye Irritation | Irritating | [4][5] |

| Disperse Orange 3 | Human | Skin Sensitization | Potential sensitizer | [5][6] |

| Basic Orange 31 | Rabbit | Skin Irritation | Slightly irritating | |

| Basic Orange 31 | Rabbit | Eye Irritation | Severely irritating | |

| Basic Orange 31 | Guinea pig | Skin Sensitization (Adjuvant test) | No evidence of sensitization | |

| Basic Orange 31 | Mouse | Skin Sensitization (LLNA) | Evidence of sensitization |

Genotoxicity

There is no specific data on the genotoxicity of this compound. However, studies on other disperse azo dyes have shown mixed results. For example, Disperse Orange 1 has demonstrated genotoxic effects in in vitro studies.[7]

Carcinogenicity

No carcinogenicity studies have been identified for this compound. Some azo dyes can be metabolized to aromatic amines, a chemical class that includes known carcinogens. However, a direct link between this compound and cancer has not been established.[5]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. The following are generalized protocols for key toxicological endpoints, based on standard OECD guidelines and methodologies commonly used for testing similar chemical substances.

Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is a common method for assessing the skin sensitization potential of a substance.

Methodology:

-

Animal Model: Typically, CBA/J mice are used.

-

Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil).

-

Dosing: A defined volume of the test substance is applied to the dorsal surface of each ear for three consecutive days.

-

Proliferation Measurement: On day 6, a substance that is incorporated into newly synthesized DNA, such as BrdU, is injected.

-

Analysis: The draining auricular lymph nodes are excised, and a single-cell suspension is prepared. Lymphocyte proliferation is measured, and a Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI ≥ 3 is typically considered a positive result for sensitization.

Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

-

Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations on agar plates with a minimal amount of histidine.

-

Analysis: If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form colonies. The number of revertant colonies is counted and compared to the control.

Signaling Pathways and Mechanisms of Toxicity

No specific signaling pathways for the toxicity of this compound have been elucidated. For disperse azo dyes in general, a primary concern is the metabolic reduction of the azo linkage, which can occur in the liver, gut microbiota, and by skin bacteria.[8] This can lead to the formation of aromatic amines.

Some of these aromatic amines are known to be genotoxic and carcinogenic. The specific aromatic amines that would be formed from this compound are 4-nitroaniline and a substituted aniline derivative. The toxicity of these metabolites would then contribute to the overall toxicological profile of the parent dye.

Safety Profile and Regulatory Status

Due to the limited specific data, a definitive safety profile for this compound cannot be established. However, based on the data for related disperse dyes and the general properties of this chemical class, the following potential hazards should be considered:

-

Skin Sensitization: There is a potential for this compound to be a skin sensitizer, leading to allergic contact dermatitis upon repeated or prolonged contact with textiles dyed with this substance.

-

Genotoxicity and Carcinogenicity: While not demonstrated for this compound, the potential for metabolic activation to hazardous aromatic amines warrants caution.

This compound is not listed on the ECHA Candidate List of substances of very high concern for Authorisation. However, other disperse dyes are regulated due to their allergenic or carcinogenic properties.

Conclusion

The toxicological profile of this compound is not well-characterized in the public domain. The available information, largely extrapolated from related disperse dyes, suggests a potential for skin sensitization and irritation. The theoretical possibility of metabolic conversion to aromatic amines raises concerns about potential genotoxicity and carcinogenicity, although this has not been experimentally verified for this specific substance. Further research is needed to definitively establish the safety profile of this compound. Researchers and drug development professionals should exercise caution when handling this substance and consider its potential for skin sensitization.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound Orange Se-2fls 200% CAS: 68391-42-4 Disperse Dyes - Disperse Dyes and Coloring [orienchem.en.made-in-china.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemos.de [chemos.de]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Disperse Orange 3 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Environmental Fate and Persistence of Disperse Orange 31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 31, a monoazo disperse dye, is utilized in the textile industry for dyeing synthetic fibers. This technical guide provides a comprehensive overview of the current scientific understanding of its environmental fate and persistence. Due to the limited availability of environmental data specific to this compound (C.I. 111135), this document synthesizes available information on the dye itself, closely related disperse dyes, and the general behavior of azo dyes in the environment. The guide covers biodegradation, photodegradation, and hydrolysis as primary degradation pathways, and includes detailed experimental protocols adapted from studies on similar dyes. Quantitative data, where available, are presented in tabular format to facilitate comparison. Additionally, logical workflows and degradation pathways are visualized to provide a clear understanding of the processes involved. This document is intended to be a valuable resource for researchers and professionals assessing the environmental impact of this and similar compounds.

Introduction

This compound (C.I. 111135) is a synthetic organic colorant belonging to the azo class of dyes. Its chemical formula is C₁₉H₁₉N₅O₄, and it is manufactured through the diazo coupling of 4-nitrobenzenamine with 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate[1]. Like other disperse dyes, it has low water solubility and is used for coloring hydrophobic fibers such as polyester[1]. The environmental release of such dyes from textile manufacturing and processing is a significant concern due to their potential persistence, bioaccumulation, and the formation of potentially harmful degradation products[2][3][4][5]. This guide aims to consolidate the available knowledge on the environmental behavior of this compound.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in Table 1.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 111135 | [1] |

| CAS Registry Number | 61968-38-5 / 68391-42-4 | [1] |

| Molecular Formula | C₁₉H₁₉N₅O₄ | [1] |

| Molecular Weight | 381.39 g/mol | [1] |

| Class | Monoazo | [1] |

| Solubility | Insoluble in water | [1] |

| Application | Dyeing and printing of polyester and blended fabrics | [1] |

Environmental Fate and Persistence

The environmental persistence of disperse dyes is influenced by their low water solubility and complex aromatic structure, which makes them generally resistant to natural degradation processes[2][5]. The primary mechanisms for the environmental degradation of azo dyes are biodegradation, photodegradation, and, to a lesser extent, hydrolysis and other abiotic processes.

Biodegradation

The biodegradation of azo dyes is a critical process in their environmental removal. It typically occurs in a two-stage process involving an initial anaerobic reduction of the azo bond, followed by the aerobic degradation of the resulting aromatic amines[6][7].

3.1.1. Anaerobic Biodegradation

Under anaerobic conditions, the azo bond (-N=N-) of this compound is susceptible to reductive cleavage by microbial azoreductases. This process results in the decolorization of the dye and the formation of aromatic amines[6][8]. Based on the structure of this compound, the expected primary degradation products from the cleavage of the azo bond are 4-nitroaniline and 2-((4-aminophenyl)(2-cyanoethyl)amino)ethyl acetate .

A study on the closely related Disperse Orange 3 demonstrated its complete mineralization within 24 hours by the alkaliphilic bacterium Pseudomonas DL 17. The identified metabolites included p-nitroaniline and p-phenylenediamine, supporting the proposed initial reductive cleavage of the azo bond[8].

3.1.2. Aerobic Biodegradation

The aromatic amines produced during anaerobic degradation may be further mineralized under aerobic conditions[6][7][9]. For instance, 4-nitroaniline can be aerobically degraded by various microorganisms[10]. The aerobic degradation pathways for the aromatic amine derived from the coupling component of this compound are not documented. However, the general pathway for aromatic amine degradation involves hydroxylation and ring cleavage[8].

The overall aerobic biodegradation of the parent this compound molecule is expected to be slow due to its low water solubility and complex structure[2].

3.1.3. Enzymatic Degradation

Enzymes such as laccases have been shown to decolorize various disperse dyes. In a study involving eleven industrial-grade disperse dyes, laccase from Pycnoporus sp. achieved decolorization rates ranging from 51% to 96%[11]. While this compound was not explicitly tested, a dye identified as "Orange SE-4RF 200%" was included. The optimal conditions for decolorization in this study were found to be a dye concentration of 50 mg/L, a temperature of 65 °C, and a pH of 4, with the presence of a mediator (1-hydroxybenzotriazole) enhancing the process[11].

The following diagram illustrates the proposed initial steps in the biodegradation of this compound, based on the known mechanisms for azo dyes.

Photodegradation

Photodegradation, or the breakdown of molecules by light, is another significant environmental fate process for dyes. The rate and extent of photodegradation depend on factors such as light intensity, wavelength, and the presence of photosensitizers or photocatalysts.

The use of photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), can significantly enhance the degradation of disperse dyes under UV or visible light irradiation[13]. These advanced oxidation processes generate highly reactive hydroxyl radicals that can non-selectively oxidize the dye molecules, leading to their mineralization[14].

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of disperse dyes to hydrolysis is generally high[2]. However, the ester group in the this compound molecule (from the 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate precursor) could be susceptible to hydrolysis, particularly under alkaline conditions, to form the corresponding carboxylic acid and alcohol. The rate of this hydrolysis under typical environmental pH conditions (pH 5-9) is expected to be slow.

Abiotic Degradation

Other abiotic degradation processes, such as oxidation by other environmental oxidants, are generally considered to be slow for azo dyes compared to biotic and photocatalytic degradation.

Quantitative Data

Specific quantitative data on the environmental fate and persistence of this compound are not available in the reviewed literature. The following table provides a summary of the expected persistence based on the general properties of disperse azo dyes.

| Environmental Compartment | Degradation Process | Expected Half-Life/Persistence | Data Source/Reference |

| Water | Biodegradation (Aerobic) | Long | General data on disperse dyes[2] |

| Water | Biodegradation (Anaerobic) | Moderate (decolorization) | General data on azo dyes[6] |

| Water | Photodegradation | Long (without catalyst) | [12] |

| Soil | Biodegradation | Long | General data on disperse dyes |

| Sediment | Biodegradation (Anaerobic) | Moderate (decolorization) | General data on azo dyes |

Experimental Protocols

The following sections provide detailed experimental protocols for assessing the environmental fate of this compound, adapted from methodologies used for other disperse and azo dyes.

Biodegradation Testing

This protocol is adapted from studies on the biodegradation of azo dyes by bacterial cultures[8][15][16].

Objective: To assess the aerobic and anaerobic biodegradability of this compound.

Materials:

-

This compound

-

Bacterial culture capable of degrading azo dyes (e.g., Pseudomonas sp., or a mixed microbial consortium from activated sludge)

-

Mineral salts medium

-

Glucose or other carbon source (for co-metabolism studies)

-

Resazurin (as a redox indicator for anaerobic conditions)

-

Spectrophotometer

-

HPLC-MS/MS for analysis of parent compound and metabolites

-

Incubator shaker

-

Anaerobic chamber or gas-tight bottles with nitrogen purging system

Procedure:

-

Preparation of Inoculum: Acclimatize the bacterial culture to the dye by gradual exposure to increasing concentrations of this compound in a suitable growth medium.

-

Aerobic Biodegradation:

-

Prepare a series of flasks containing mineral salts medium and a defined concentration of this compound (e.g., 50 mg/L).

-

Inoculate the flasks with the acclimatized bacterial culture.

-

Include control flasks (dye without inoculum, and inoculum without dye).

-

Incubate the flasks on a shaker at a controlled temperature (e.g., 30°C).

-

At regular time intervals, withdraw samples and measure the absorbance at the dye's maximum wavelength to determine the extent of decolorization.

-

Analyze the samples by HPLC-MS/MS to quantify the parent dye and identify degradation products.

-

-

Anaerobic Biodegradation:

-

Prepare a series of gas-tight bottles with mineral salts medium, a carbon source (e.g., glucose), resazurin, and this compound.

-

Deoxygenate the medium by purging with nitrogen gas.

-

Inoculate the bottles with the acclimatized culture inside an anaerobic chamber.

-

Include appropriate controls.

-

Incubate the bottles under static conditions at a controlled temperature.

-

Monitor decolorization and analyze samples as described for the aerobic study.

-

Photodegradation Testing

This protocol is adapted from studies on the photodegradation of commercial dyes[12][13].

Objective: To determine the rate of photodegradation of this compound in aqueous solution.

Materials:

-

This compound

-

High-purity water

-

Quartz tubes or photoreactor

-

Light source (e.g., Xenon lamp with filters to simulate sunlight, or a UV lamp)

-

Spectrophotometer

-

HPLC-MS/MS

Procedure:

-

Sample Preparation: Prepare a solution of this compound in high-purity water at a known concentration.

-

Irradiation:

-

Fill the quartz tubes or photoreactor with the dye solution.

-

Include a dark control by wrapping a tube in aluminum foil.

-

Expose the samples to the light source under controlled temperature conditions.

-

-

Analysis:

-

At regular time intervals, withdraw samples from the irradiated and dark control tubes.

-

Measure the absorbance at the dye's maximum wavelength to monitor its disappearance.

-

Analyze the samples by HPLC-MS/MS to quantify the parent dye and identify photoproducts.

-

-

Data Analysis: Calculate the photodegradation rate constant and half-life.

Analytical Methodology

The quantitative analysis of this compound and its degradation products in environmental matrices requires sensitive and selective analytical methods. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice[10][17].

Sample Preparation:

-

Water Samples: Solid-phase extraction (SPE) can be used to pre-concentrate the analytes from water samples[10].

-

Soil/Sediment Samples: Solvent extraction, often assisted by ultrasonication, is used to extract the dye from solid matrices[10].

Chromatographic and Mass Spectrometric Conditions:

-

HPLC Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is common.

-

MS Detection: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte, followed by multiple reaction monitoring (MRM) for quantification.

Conclusion

The environmental fate of this compound is largely governed by its low water solubility and the stability of its azo bond. While specific quantitative data for this compound are scarce, the available information on similar azo disperse dyes suggests that it is likely to be persistent in the environment. Biodegradation is expected to be the primary degradation pathway, initiated by anaerobic cleavage of the azo bond to form aromatic amines, which may then be further degraded under aerobic conditions. Photodegradation is likely to be slow in the absence of a photocatalyst. Further research is needed to generate specific data on the degradation rates, half-lives, and transformation products of this compound in various environmental compartments to enable a more complete risk assessment.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]

- 6. research.wur.nl [research.wur.nl]

- 7. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciensage.info [sciensage.info]

- 9. Aerobic degradation of acid orange 7 in a vertical-flow constructed wetland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]

A Technical Guide to the Mechanism of Action of C.I. Disperse Orange 31 in Polyester Dyeing

Audience: Researchers, Scientists, and Chemical Professionals

Executive Summary

This technical guide provides an in-depth analysis of the mechanism of action for C.I. Disperse Orange 31 when dyeing polyester (polyethylene terephthalate, PET) fibers. This compound is a non-ionic, mono-azo dye characterized by its low water solubility, making it ideal for the hydrophobic, crystalline structure of polyester.[1][2][3][4] The dyeing process is governed by a "solid solution" mechanism, where the dye transfers from an aqueous dispersion into the solid polymer matrix. This document outlines the fundamental physicochemical steps of this process, including dispersion, adsorption, and diffusion. It further explores the critical roles of temperature, particularly the fiber's glass transition temperature (Tg), pH, and chemical auxiliaries. Key industrial application methods—High-Temperature (HT) dyeing, Carrier dyeing, and the continuous Thermosol process—are detailed, along with relevant experimental protocols and quantitative performance data.

Introduction

Polyester Fiber: A Hydrophobic Substrate

Polyester, primarily polyethylene terephthalate (PET), is a synthetic polymer that dominates the textile industry due to its strength, durability, and wrinkle resistance.[5] Its chemical structure consists of long-chain polymers with ester linkages. This structure results in a highly crystalline and hydrophobic fiber with no chemically active groups for ionic bonding.[6] Consequently, it repels water-soluble (ionic) dyes. Dyeing polyester effectively requires a specific class of dyes that can penetrate its compact molecular structure, which is where disperse dyes become essential.[7]

C.I. This compound

C.I. This compound is a disperse dye belonging to the single azo chemical class.[4] As a non-ionic molecule, it lacks ionizing groups and is thus sparingly soluble in water.[1][4] Its suitability for polyester stems from its ability to be applied from a fine aqueous dispersion and its affinity for hydrophobic fibers. The dyeing process can be conceptualized as the dye dissolving into the polyester fiber, forming a solid solution.[1][7]

The Core Dyeing Mechanism: A Solid Solution Model

The dyeing of polyester with this compound is not a chemical reaction but a physical process. It is best described by the "solid solution" or "partition" model, where the fiber acts as a solid organic solvent, and the dye partitions itself between the aqueous dyebath and the fiber.[1][7][8] This process occurs in four distinct, sequential steps.

-

Dispersion and Dissolution : The dye, which is insoluble, is first milled into fine particles and added to the dyebath with a dispersing agent.[9][10] This creates a stable aqueous dispersion. During dyeing, a very small amount of the dye dissolves from the solid particles into the water, creating a saturated solution of single dye molecules.[1][2]

-

Adsorption : The individual, dissolved dye molecules migrate from the aqueous solution to the surface of the polyester fiber and are adsorbed.[1][2]

-

Diffusion : This is the crucial, rate-determining step. The adsorbed dye molecules slowly diffuse from the fiber surface into the non-crystalline, amorphous regions of the polymer.[1] This process is highly dependent on temperature.

-

Fixation : Once inside the fiber, the dye molecules are held in place by non-covalent intermolecular forces, primarily Van der Waals forces and hydrogen bonds, completing the dyeing process.[1][11]

Caption: Figure 1 illustrates the sequential mechanism of polyester dyeing.

Critical Parameters in the Dyeing Process

The Role of Temperature and Glass Transition (Tg)

Polyester fibers are practically undyeable below their glass transition temperature (Tg), which is approximately 70-80°C.[7] Below this temperature, the polymer chains are rigid and tightly packed. Heating the fiber above its Tg increases the kinetic energy and mobility of the polymer chains in the amorphous regions. This creates temporary microscopic voids, or "free volume," within the fiber structure, allowing the relatively small this compound molecules to diffuse inside.[11] The rate of dye diffusion increases exponentially as the temperature rises further above the Tg.

pH Control

The stability of most disperse dyes, including azo types like this compound, is sensitive to pH, especially at high temperatures. An alkaline pH can cause hydrolysis of the dye molecule, leading to altered shades and poor colorfastness. Therefore, the dyebath is maintained at a slightly acidic pH, typically between 4.5 and 5.5, using a buffer system like acetic acid or ammonium sulfate.[1]

Dispersing Agents

Dispersing agents are essential auxiliaries. Their primary functions are to maintain the dye as a fine, stable dispersion in the dyebath, prevent agglomeration of dye particles at elevated temperatures, and facilitate the dissolution of the dye into its monomolecular form.[2][12]

Industrial Dyeing Methodologies

Three primary methods are used to apply this compound to polyester, each leveraging heat to facilitate dye diffusion.

-

High-Temperature (HT) Dyeing : This is an exhaust dyeing method performed in pressurized vessels. It allows the dyebath to be heated to temperatures between 120°C and 140°C.[1][8][13] At these temperatures, the rate of dye diffusion into the polyester is sufficiently high to achieve deep shades and good exhaustion within a reasonable time frame (e.g., 30-60 minutes) without the need for a carrier.[7]

-

Carrier Dyeing : This method allows for dyeing at or near the atmospheric boiling point (95-100°C).[1][2] It involves adding a chemical auxiliary known as a "carrier" to the dyebath. Carriers are organic compounds that act as swelling agents or plasticizers for the polyester fiber.[6][10] They reduce the fiber's glass transition temperature, effectively opening up the polymer structure to allow dye diffusion at lower temperatures.[2][5] However, many traditional carriers face environmental and health concerns.[3][5]

-